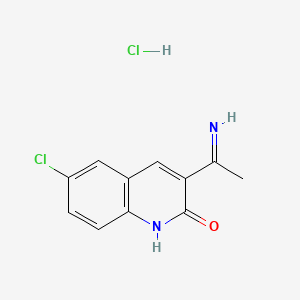
6-chloro-3-ethanimidoyl-1H-quinolin-2-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-3-ethanimidoyl-1H-quinolin-2-one;hydrochloride is a compound belonging to the quinolin-2-one family. Quinolin-2-ones are known for their significant roles in various biological and pharmaceutical applications. This compound, in particular, has garnered attention due to its potential therapeutic properties and its utility in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-3-ethanimidoyl-1H-quinolin-2-one;hydrochloride typically involves the direct carbonylation of o-alkenylanilines. This method uses a substoichiometric amount of copper(II) acetate (Cu(OAc)2) and air as the terminal oxidant, with palladium(II) acetate (Pd(OAc)2) as a catalyst and carbon monoxide (CO) as the carbonyl source . The reaction conditions are mild, and the yields are higher with electron-donating groups on the substrate.
Industrial Production Methods: For industrial production, the synthesis can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 6-chloro-3-ethanimidoyl-1H-quinolin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products Formed:
Oxidation: Formation of quinolin-2,4-dione derivatives.
Reduction: Formation of 6-chloro-3-ethanimidoyl-1H-quinolin-2-ol.
Substitution: Formation of 6-methoxy-3-ethanimidoyl-1H-quinolin-2-one.
Aplicaciones Científicas De Investigación
6-chloro-3-ethanimidoyl-1H-quinolin-2-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and Alzheimer’s disease.
Mecanismo De Acción
The mechanism of action of 6-chloro-3-ethanimidoyl-1H-quinolin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It modulates pathways related to apoptosis, cell cycle regulation, and inflammation.
Comparación Con Compuestos Similares
Quinoline: A nitrogen-based heterocyclic aromatic compound with various pharmacological activities.
4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Phenanthridin-6-ones: Another class of compounds with significant biological applications.
Uniqueness: 6-chloro-3-ethanimidoyl-1H-quinolin-2-one;hydrochloride stands out due to its specific substitution pattern and the presence of the ethanimidoyl group, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C11H10Cl2N2O |
|---|---|
Peso molecular |
257.11 g/mol |
Nombre IUPAC |
6-chloro-3-ethanimidoyl-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C11H9ClN2O.ClH/c1-6(13)9-5-7-4-8(12)2-3-10(7)14-11(9)15;/h2-5,13H,1H3,(H,14,15);1H |
Clave InChI |
AYMFFQPHGHSVHK-UHFFFAOYSA-N |
SMILES canónico |
CC(=N)C1=CC2=C(C=CC(=C2)Cl)NC1=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![B-[4-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B12337191.png)
![4-[(1R)-1-aminobutyl]phenol](/img/structure/B12337218.png)

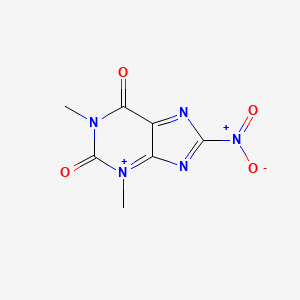


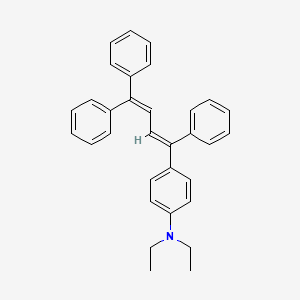

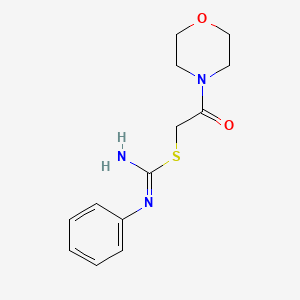
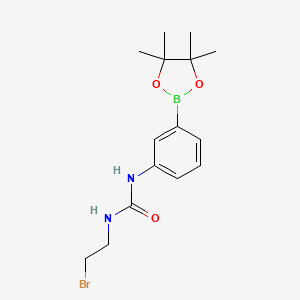
![Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]-](/img/structure/B12337250.png)

![Benzoic acid, 2-[(1R)-1-[[2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-3-pyridinyl]oxy]ethyl]-4-fluoro-](/img/structure/B12337253.png)

